![molecular formula C22H22N2O7S B2948526 Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 328027-84-5](/img/structure/B2948526.png)
Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H22N2O7S and its molecular weight is 458.49. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
This compound has shown promising results as an anticonvulsant . In a study, a series of hybrid pyrrolidine-2,5-dione derivatives, which include the compound , demonstrated potent anticonvulsant properties . They were tested in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice. The compound exhibited a broad-spectrum activity and a favorable safety profile, making it a potential candidate for further preclinical development as an anticonvulsant drug .
Pain Management
The same study that highlighted the anticonvulsant properties also found that the compound was effective in various pain models. This includes the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice. Its mechanism of action is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Monoclonal Antibody Production
Another significant application is in the production of monoclonal antibodies. A derivative of this compound was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It enhanced cell-specific glucose uptake rate and increased the amount of intracellular adenosine triphosphate during production, which are crucial for efficient antibody synthesis .
Glycosylation Control
The same study also discovered that the compound could suppress the galactosylation on a monoclonal antibody. This is a critical quality attribute for therapeutic monoclonal antibodies, as it affects their efficacy and safety. The ability to control the level of galactosylation on N-linked glycans could be highly beneficial for the quality control of monoclonal antibodies .
Metabolic Stability and Drug Development
The compound has shown high metabolic stability on human liver microsomes, which is an important factor in drug development. It also exhibited negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms, compared to reference compounds. These properties suggest that it could be developed into a drug with a promising in vivo activity profile .
Anti-Tuberculosis Potential
Although not directly related to the exact compound , a structurally similar compound has been developed as an anti-tuberculosis therapeutic. This suggests that with further optimization, derivatives of Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate could potentially be explored for anti-tuberculosis applications .
Mechanism of Action
Target of Action
It is known that similar compounds have been used to improve monoclonal antibody production in chinese hamster ovary cells .
Mode of Action
It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular metabolic processes to enhance energy production and nutrient uptake.
Biochemical Pathways
The compound appears to influence the biochemical pathways related to cell metabolism and protein production. It increases the glucose uptake rate and intracellular ATP, which are crucial for energy production and cellular activities . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells . It does this by suppressing cell growth and enhancing both cell-specific glucose uptake rate and the amount of intracellular ATP . It also suppresses the galactosylation on a monoclonal antibody .
properties
IUPAC Name |
diethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-4-30-21(28)17-12(3)18(22(29)31-5-2)32-20(17)23-19(27)13-6-8-14(9-7-13)24-15(25)10-11-16(24)26/h6-9H,4-5,10-11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUKKHZAJDRURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate |
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